Boronic acid, B-(5-phenyl-1-naphthalenyl)-
Description
Historical Context and Evolution of Boronic Acids in Synthesis
The story of boronic acids began in the 19th century, but their true potential in organic synthesis was not fully realized until the latter half of the 20th century.
The first synthesis of a boronic acid was reported in 1860 by Edward Frankland. rsc.org However, for a long time, these compounds remained largely a laboratory curiosity. It was the pioneering work on the fundamental reactivity of arylboronic acids that began to unlock their synthetic utility. Arylboronic acids, which feature a boron atom directly attached to an aromatic ring, were found to be remarkably stable, often crystalline solids that are amenable to handling and purification. wikipedia.org Their mild Lewis acidity and ability to undergo transmetalation reactions with transition metals laid the groundwork for their future applications. researchgate.net
The true ascent of organoboron compounds to prominence came with the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. youtube.comnih.gov This reaction, which forges a carbon-carbon bond between an organoboron species and an organic halide, revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials. The stability, low toxicity, and functional group tolerance of boronic acids made them ideal coupling partners, solidifying their status as pivotal synthetic intermediates. researchgate.net
Significance of Naphthalene-Derived Boronic Acids in Advanced Organic Synthesis
Within the vast family of arylboronic acids, those derived from naphthalene (B1677914) possess special significance. The naphthalene core, a fused two-ring aromatic system, imparts unique steric and electronic properties to the boronic acid functionality. Naphthalene-1-boronic acid and its derivatives have been employed in a variety of synthetic transformations beyond the Suzuki-Miyaura coupling, including the synthesis of complex heterocyclic systems and as ligands in catalysis. acs.orgbldpharm.com The extended π-system of the naphthalene ring can influence the reactivity of the boronic acid and provides a scaffold for creating structurally diverse and complex molecules.
Rationale for Research Focus on B-(5-phenyl-1-naphthalenyl)-Boronic Acid
The specific focus on Boronic acid, B-(5-phenyl-1-naphthalenyl)- stems from the intriguing interplay of its constituent parts: the naphthalene backbone, the boronic acid group, and the appended phenyl ring.
The structure of B-(5-phenyl-1-naphthalenyl)-boronic acid is characterized by the attachment of a phenyl group at the 5-position of the naphthalene ring, with the boronic acid moiety at the 1-position. This arrangement creates a sterically demanding environment around the boronic acid group. The phenyl substituent introduces further electronic modulation to the naphthalene system. The phenyl group is generally considered to be inductively withdrawing due to the higher electronegativity of its sp2 hybridized carbons, while it can also act as a resonance donor. nih.govnsf.gov This electronic interplay can fine-tune the reactivity of the boronic acid, potentially leading to unique selectivity in chemical reactions.
Below is a table summarizing the key properties of the parent phenylboronic acid, which provides a baseline for understanding its derivatives.
| Property | Value |
| Molecular Formula | C6H7BO2 |
| Molar Mass | 121.93 g/mol |
| Appearance | White to yellow powder |
| Melting Point | 216 °C |
| Acidity (pKa) | 8.83 |
| Data for Phenylboronic Acid wikipedia.org |
The unique structural and electronic features of B-(5-phenyl-1-naphthalenyl)-boronic acid suggest a potential for tailored reactivity. The steric bulk of the phenylnaphthalenyl group could lead to high levels of stereoselectivity in certain reactions. Furthermore, the electronic nature of the molecule can influence its performance in catalytic cycles, potentially leading to the development of novel catalysts or synthetic methodologies. While specific applications are still under exploration, its structural complexity makes it a valuable building block for the synthesis of advanced materials and biologically active compounds.
The following table provides spectroscopic data for a related compound, [3-(1-naphthalenyl)phenyl]-boronic acid, which can offer insights into the expected spectral characteristics of B-(5-phenyl-1-naphthalenyl)-boronic acid.
| Spectroscopic Data | [3-(1-naphthalenyl)phenyl]-boronic acid |
| Molecular Formula | C16H13BO2 |
| Molecular Weight | 248.08 |
| ¹H NMR (Representative) | Signals corresponding to aromatic protons |
| InChIKey | HFXYUCJLQZCNPD-UHFFFAOYSA-N |
| Data for a related compound chemicalbook.com |
Structure
2D Structure
Properties
CAS No. |
372521-92-1 |
|---|---|
Molecular Formula |
C16H13BO2 |
Molecular Weight |
248.1 g/mol |
IUPAC Name |
(5-phenylnaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C16H13BO2/c18-17(19)16-11-5-9-14-13(8-4-10-15(14)16)12-6-2-1-3-7-12/h1-11,18-19H |
InChI Key |
GEPWDRBTKMXGLB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CC=C(C2=CC=C1)C3=CC=CC=C3)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for Boronic Acid, B 5 Phenyl 1 Naphthalenyl and Its Precursors
Established Synthetic Routes to Arylboronic Acids
The introduction of a boronic acid functional group onto an aromatic ring is a well-established transformation in organic synthesis, with both classical and modern methods available.
Classical Approaches
One of the most traditional and widely used methods for the synthesis of arylboronic acids involves the reaction of an organometallic species, such as a Grignard reagent, with a trialkyl borate (B1201080) ester. orgsyn.orgnih.govbangor.ac.uk In the context of synthesizing a naphthalenyl boronic acid, this would involve the formation of a naphthylmagnesium bromide from the corresponding bromonaphthalene. This Grignard reagent is then reacted with a trialkyl borate, like trimethyl borate or triethyl borate, at low temperatures. chemicalbook.comgoogle.com Subsequent acidic hydrolysis of the resulting boronate ester yields the desired arylboronic acid. orgsyn.orgchemicalbook.com This method is effective but can be sensitive to functional groups that are incompatible with the highly reactive Grignard reagent.
Another classical approach involves the use of organolithium reagents, generated through lithium-halogen exchange, which are then trapped with a borate ester. nih.gov These methods, while foundational, often require cryogenic temperatures and strictly anhydrous conditions. nih.govgoogle.com
Transition Metal-Catalyzed Borylation Strategies
More contemporary methods for arylboronic acid synthesis often employ transition metal catalysis, offering milder reaction conditions and greater functional group tolerance. rsc.orgpolyu.edu.hkacsgcipr.org The Miyaura borylation, a palladium-catalyzed cross-coupling reaction, is a prominent example. orgsyn.orgacsgcipr.org This reaction typically involves the coupling of an aryl halide (bromide, iodide, or triflate) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.govacsgcipr.org The choice of ligand for the palladium catalyst is crucial for an efficient reaction. rsc.orgpolyu.edu.hkacsgcipr.org
Recent advancements have also explored the use of other transition metals like nickel and copper for these borylation reactions. rsc.orgpolyu.edu.hk Furthermore, iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of arenes, offering an alternative to the use of pre-functionalized aryl halides. rsc.orgorganic-chemistry.orgorganic-chemistry.org This method can directly convert a C-H bond on the naphthalene (B1677914) core into a C-B bond. Additionally, Sandmeyer-type reactions provide a pathway to convert arylamines into arylboronic acids via diazonium salts. orgsyn.orgnih.govresearchgate.net
Advanced Strategies for 5-Phenyl-1-naphthalene Core Construction
The synthesis of the specific 5-phenyl-1-naphthalene scaffold, the precursor to the target boronic acid, requires strategic bond formation to link the phenyl and naphthalene rings at the desired positions.
Cross-Coupling Approaches for Phenyl-Naphthalene Linkage
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming the phenyl-naphthalene bond. youtube.comorganic-chemistry.org This palladium-catalyzed reaction would involve coupling a phenylboronic acid with a 5-halo-1-substituted naphthalene (e.g., 5-bromo-1-naphthoic acid derivative) or vice versa. For instance, the synthesis of 4-phenyl-1,8-naphthalimide has been achieved through the Suzuki coupling of phenylboronic acid with 4-bromo-1,8-naphthalic anhydride (B1165640). mdpi.com This highlights the utility of this reaction in constructing phenyl-naphthalene linkages. The efficiency of the Suzuki coupling can be influenced by the nature of the substituents on both coupling partners and the choice of catalyst and base. researchgate.net
Alternative Cyclization and Aromatic Functionalization Routes
Besides cross-coupling reactions, other synthetic strategies can be employed to construct the 5-phenyl-1-naphthalene core. Cycloaddition reactions offer a powerful alternative. For example, 2-(2-dithianyl)benzhydrols can undergo a cycloaddition reaction with maleic anhydride to form 1-phenylnaphthalenes in a single step. While this specific example leads to a different substitution pattern, it illustrates the potential of cycloaddition strategies in forming the core structure.
Furthermore, the functionalization of a pre-existing naphthalene core is another viable approach. This could involve electrophilic aromatic substitution or other C-H functionalization reactions to introduce the phenyl group at the 5-position, although controlling regioselectivity can be a challenge.
Direct Synthesis of B-(5-phenyl-1-naphthalenyl)-Boronic Acid
The most direct route to B-(5-phenyl-1-naphthalenyl)-boronic acid would involve the borylation of the pre-formed 5-phenyl-1-naphthalene core. This can be achieved through methods like iridium-catalyzed C-H borylation. rsc.orgorganic-chemistry.orgorganic-chemistry.org This reaction would directly convert a C-H bond at the 1-position of 5-phenylnaphthalene into a boronic ester, which can then be hydrolyzed to the desired boronic acid. This approach is highly atom-economical as it avoids the need for pre-installing a leaving group (like a halogen) on the naphthalene ring.
Specific Reagents and Reaction Conditions
The synthesis of arylboronic acids, including B-(5-phenyl-1-naphthalenyl)boronic acid, often relies on the reaction of an organometallic intermediate with a boron-containing electrophile. A common approach involves the use of a Grignard reagent, formed from the corresponding aryl halide, which then reacts with a trialkyl borate. nih.govgoogle.com For instance, the general synthesis of phenylboronic acids can be achieved by reacting a phenylmagnesium bromide with trimethyl borate, followed by hydrolysis. google.com
Alternative methods include the palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent, a process known as the Miyaura borylation. nih.govrsc.org This reaction offers good functional group tolerance. rsc.org Additionally, direct C-H borylation of aromatic compounds, catalyzed by transition metals like iridium, presents an atom-economical route to arylboronic acids. nih.gov The synthesis of related naphthalenylboronic acid derivatives has been achieved through Suzuki cross-coupling reactions, for example, by coupling a triflate with a suitable boronic acid in the presence of a palladium catalyst. acs.org
The table below summarizes some common reagents and conditions for the synthesis of arylboronic acids.
Table 1: Reagents and Conditions for Arylboronic Acid Synthesis
Optimization of Synthetic Efficiency and Yield
Optimizing the synthesis of boronic acids involves a careful analysis of reaction parameters such as temperature, reaction time, and molar ratios of reactants. nih.gov For Grignard-based syntheses, maintaining low temperatures during the addition of the borate ester is crucial to prevent side reactions. chemicalbook.com In palladium-catalyzed borylations, the choice of ligand, base, and solvent can significantly impact the yield and purity of the product. nih.gov For instance, the use of specific ligands can enhance the catalytic activity and selectivity of the palladium complex.
Derivatization Strategies for Enhancing Synthetic Utility
The boronic acid functional group can be readily transformed into other boron-containing moieties, which can offer advantages in terms of stability, reactivity, and ease of purification. These derivatization strategies are essential for the broader application of B-(5-phenyl-1-naphthalenyl)boronic acid in organic synthesis.
Boronic acids can be converted to boronic esters, with pinacol (B44631) esters being a particularly common and stable derivative. nih.govorgsyn.org This transformation is typically achieved by reacting the boronic acid with pinacol in a suitable solvent. orgsyn.org The resulting pinacol ester often exhibits improved stability towards air and moisture, making it easier to handle and purify by chromatography. orgsyn.orgenamine.net The formation of boronic esters is a reversible process, and the boronic acid can be regenerated by hydrolysis if needed.
The synthesis of boronic pinacol esters can also be achieved directly from aryl halides or arylamines. orgsyn.orgresearchgate.net For example, the palladium-catalyzed reaction of an aryl halide with bis(pinacolato)diboron is a widely used method for the direct synthesis of arylboronic pinacol esters. orgsyn.orgresearchgate.net
Boronic acids and their pinacol esters can be converted into the corresponding potassium organotrifluoroborate salts. bristol.ac.ukorganic-chemistry.org This conversion is typically accomplished by treating the boronic acid or ester with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). bristol.ac.ukorganic-chemistry.org Organotrifluoroborates are generally crystalline, air-stable solids that are often easier to handle and purify than the corresponding boronic acids. bristol.ac.uk They serve as valuable reagents in various cross-coupling reactions. An improved method for this conversion involves repeated dissolution and evaporation steps to ensure complete transformation. bristol.ac.uk
The table below outlines the key features of these common derivatization strategies.
Table 2: Derivatization of Boronic Acids
Beyond the formation of pinacol esters and trifluoroborates, other protecting groups can be employed to modify the reactivity of the boronic acid moiety. google.comorganic-chemistry.org These groups can shield the boron atom from unwanted reactions during multi-step syntheses. google.com For example, diaminonaphthalene has been used to protect allylboronic acids. acs.org The choice of protecting group depends on the specific reaction conditions and the desired transformation. organic-chemistry.org The phenylfluorenyl (Pf) group, for instance, has been utilized as a nitrogen protecting group in the synthesis of amino acid derivatives, showcasing the diverse strategies available for protecting various functional groups within a molecule containing a boronic acid. nih.gov
Reaction Mechanisms and Mechanistic Studies Involving Boronic Acid, B 5 Phenyl 1 Naphthalenyl
Fundamental Reaction Pathways of Arylboronic Acids
Arylboronic acids are versatile intermediates in organic synthesis, known to participate in a variety of reaction types. Two fundamental pathways include electrophilic aromatic substitution and nucleophilic additions.
Protodeboronation is a chemical process where a carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond. wikipedia.orgacs.org This reaction is often considered an undesired side reaction in synthetic applications, particularly in metal-catalyzed cross-coupling reactions. wikipedia.org The propensity for an arylboronic acid to undergo protodeboronation is influenced by factors such as the electronic nature of the substituents on the aromatic ring and the reaction conditions, especially pH. wikipedia.orged.ac.uk
Mechanistically, protodeboronation can proceed through different pathways. Under acidic conditions, the reaction is often catalyzed by a general acid. wikipedia.org In basic media, the boronic acid exists in equilibrium with its more nucleophilic boronate form, which can then react with a proton source like water. wikipedia.orgacs.org For highly electron-deficient arylboronic acids, a dissociative mechanism involving the formation of a transient aryl anion has been proposed. acs.org
Table 1: General Factors Influencing Protodeboronation of Arylboronic Acids
| Factor | Influence on Protodeboronation Rate | General Mechanistic Implication |
|---|---|---|
| Electron-withdrawing groups on the aryl ring | Generally increase the rate, especially under basic conditions. acs.org | Stabilize the transient aryl anion in dissociative pathways. |
| Electron-donating groups on the aryl ring | Generally decrease the rate. | Destabilize any developing negative charge on the aryl ring. |
| Reaction pH | Rate is highly pH-dependent, often increasing at high pH. ed.ac.uk | Formation of the more reactive boronate species is favored in basic conditions. |
| Steric hindrance | Can influence the rate by affecting the approach of reagents. | May hinder the access of proton sources or catalysts. |
Nucleophilic Additions to Carbonyl and Imine Derivatives
Arylboronic acids can act as nucleophiles in addition reactions to electrophilic double bonds, such as those in carbonyls (aldehydes and ketones) and imines. msu.runih.govmasterorganicchemistry.combyjus.com These reactions are fundamental for forming new carbon-carbon and carbon-nitrogen bonds. The reactivity of the carbonyl or imine carbon is a key factor, with aldehydes generally being more reactive than ketones due to less steric hindrance and greater electrophilicity. masterorganicchemistry.comksu.edu.sa
The addition of an arylboronic acid to an imine is a key step in reactions like the Petasis-Borono-Mannich (PBM) reaction, a three-component coupling of an amine, a carbonyl compound, and an organoboronic acid. Mechanistic studies suggest that the reaction can proceed through the formation of an iminium ion intermediate, which is then attacked by the nucleophilic arylboronate.
Palladium-Catalyzed Cross-Coupling Reactions
The most prominent application of arylboronic acids is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. rsc.orglibretexts.org This reaction forms a new carbon-carbon bond between the aryl group of the boronic acid and an organic halide or triflate. libretexts.org
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. rsc.orglibretexts.org The active catalyst is a Pd(0) species. libretexts.org
Following oxidative addition, the transmetalation step occurs, where the organic group from the boronic acid is transferred to the palladium center, displacing the halide. rsc.orgnih.gov This step is crucial and its mechanism has been the subject of extensive study. The presence of a base is essential for the reaction to proceed. rsc.orgnih.gov
Two primary pathways for transmetalation are often considered:
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate). This activated boron species then reacts with the Pd(II)-halide complex. nih.gov
The Oxo-Palladium Pathway: The base reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxo or -alkoxo complex. This complex then reacts with the neutral boronic acid. nih.gov
The dominant pathway can depend on the specific reaction conditions, including the nature of the base, solvent, and the boronic acid itself. nih.gov
Table 2: Key Components and Their Roles in the Suzuki-Miyaura Catalytic Cycle
| Component | Role in the Catalytic Cycle |
|---|---|
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | The central metal that facilitates the coupling by cycling between Pd(0) and Pd(II) oxidation states. libretexts.org |
| Aryl Halide/Triflate (Ar-X) | The electrophilic partner that undergoes oxidative addition with the Pd(0) catalyst. libretexts.org |
| Arylboronic Acid (Ar'-B(OH)₂) | The nucleophilic partner that provides the aryl group during the transmetalation step. rsc.org |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Activates the boronic acid or the palladium complex to facilitate transmetalation. rsc.orgnih.gov |
| Ligands (e.g., Phosphines) | Stabilize the palladium catalyst and modulate its reactivity, influencing the rates of oxidative addition and reductive elimination. researchgate.net |
Suzuki-Miyaura Coupling: Detailed Catalytic Cycle
Nickel-Catalyzed Reactions
Nickel catalysis has emerged as a powerful alternative to palladium catalysis, often offering complementary reactivity and being more cost-effective.
Nickel-catalyzed hydroarylation of alkenes with arylboronic acids is a redox-neutral process that forms a C-C and a C-H bond across the double bond. iastate.edursc.org The mechanism is believed to proceed through a Ni(0) or Ni(II) catalytic cycle. In a common pathway, a Ni(0) species undergoes oxidative addition with a proton source (often the boronic acid itself or an alcohol solvent) to generate a nickel-hydride intermediate. This is followed by transmetalation with the arylboronic acid to give an arylnickel-hydride species. Subsequent migratory insertion of the alkene into the Ni-H or Ni-Ar bond, followed by reductive elimination, affords the hydroarylated product. iastate.edu
For Boronic acid, B-(5-phenyl-1-naphthalenyl)-, its participation in nickel-catalyzed hydroarylation would be influenced by its steric bulk, which could affect the regioselectivity of the migratory insertion step.
Similar to palladium, nickel can also catalyze oxidative Heck-type reactions. nih.gov A notable advantage of some nickel-catalyzed systems is that they can be driven by a transfer hydrogenation process, avoiding the need for an external oxidant. nih.gov In such a mechanism, a Ni(0) catalyst reacts with an arylboronic acid and an alkene. After the Heck coupling product is formed, the resulting nickel hydride species reduces a sacrificial acceptor molecule, regenerating the active Ni(0) catalyst. The steric and electronic properties of the 5-phenyl-1-naphthalenyl group would play a role in the efficiency and selectivity of this transformation.
The table below provides a general overview of conditions for related nickel-catalyzed reactions.
| Reaction Type | Catalyst System | Substrates | Key Mechanistic Features | Reference |
| Hydroarylation | Ni(COD)₂ / Ligand | Alkene, Arylboronic acid | Formation of a nickel-hydride intermediate, migratory insertion. | iastate.edursc.org |
| Oxidative Heck | Ni(0) / Phosphine (B1218219) Ligand | Alkene, Arylboronic acid | Transfer hydrogenation-driven, avoids external oxidant. | nih.gov |
This table is based on general mechanisms for nickel-catalyzed reactions of arylboronic acids, as specific data for Boronic acid, B-(5-phenyl-1-naphthalenyl)- was not found in the provided search results.
Non-Metal Catalyzed Transformations
While transition metal catalysis dominates the reactivity of arylboronic acids, there is growing interest in non-metal-catalyzed transformations. Arylboronic acids can themselves act as catalysts in certain reactions, typically by activating hydroxyl groups. These reactions often proceed through the formation of a boronic ester intermediate.
For instance, arylboronic acids have been shown to catalyze the dehydrative coupling of alcohols and the addition of nucleophiles to carbonyl compounds. The Lewis acidity of the boron atom is key to this catalytic activity. While no specific examples of Boronic acid, B-(5-phenyl-1-naphthalenyl)- acting as a catalyst were found, its steric bulk and the electronic nature of the 5-phenyl-1-naphthalenyl group would modulate its Lewis acidity and its ability to form sterically demanding intermediates, potentially influencing its catalytic efficacy in such transformations.
Boronic Acid Facilitated Reactions (e.g., Huisgen Cycloaddition)
The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for forming five-membered heterocycles, such as 1,2,3-triazoles from azides and alkynes. rsc.orgwikipedia.org While this reaction can proceed thermally, it often requires high temperatures and can result in a mixture of regioisomers. wikipedia.orgorganic-chemistry.org Catalysis, most famously by copper(I), accelerates the reaction and controls regioselectivity. organic-chemistry.orgnih.gov
Interestingly, certain arylboronic acids have been found to facilitate the Huisgen cycloaddition, particularly in the absence of copper catalysts. Research has shown that some ortho-substituted arylboronic acids can accelerate the cycloaddition of azides with terminal alkynes that are attached to a carboxylic acid group. nih.gov The proposed mechanism for this facilitation involves the boronic acid acting as a Lewis acid catalyst.
The catalytic cycle is believed to proceed via the following steps:
Activation of the Dipolarophile: The boronic acid reversibly condenses with the carboxylic acid group of the alkyne substrate. This forms a covalent acyloxyboronate intermediate.
LUMO-Lowering: The formation of this adduct enhances the electrophilicity of the alkyne's triple bond. By withdrawing electron density, the boronic acid effectively lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
Cycloaddition: This electronic activation accelerates the subsequent [3+2] cycloaddition with the azide, which proceeds at a much faster rate than the uncatalyzed thermal reaction.
Catalyst Regeneration: After the triazole ring is formed, the boronic acid catalyst is regenerated through hydrolysis of the acyloxyboronate intermediate.
The catalytic efficacy is highly dependent on the structure of the arylboronic acid. For instance, ortho-nitrophenylboronic acid has demonstrated significant rate acceleration and high regioselectivity in the cycloaddition of specific azido-alkynes. nih.gov For a sterically demanding catalyst like Boronic acid, B-(5-phenyl-1-naphthalenyl)-, it is plausible that it could facilitate similar transformations, with its bulky framework potentially influencing the regiochemical outcome of the cycloaddition. The phenyl substituent at the 5-position of the naphthalene (B1677914) core would modulate the electronic properties and Lewis acidity of the boron center, thereby affecting its catalytic activity.
| Catalyst | Substrates | Conditions | Yield | Regioselectivity (1,4- vs 1,5-isomer) | Reference |
| ortho-Nitrophenylboronic acid (5 mol%) | Azido-alkyne with a carboxylic group | 25 °C, 2 h | 92% | >98:2 | nih.gov |
| No Catalyst | Azido-alkyne with a carboxylic group | Elevated Temperature | Lower Yield | Mixture of isomers | organic-chemistry.org |
| This table presents representative data for a model boronic acid-facilitated cycloaddition to illustrate the principle. |
Computational and Theoretical Investigations of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), provides indispensable tools for dissecting complex reaction mechanisms at a molecular level. Such studies allow for the characterization of transition states, the calculation of reaction energy profiles, and the analysis of kinetic and thermodynamic parameters, offering insights that are often difficult to obtain through experimental means alone.
DFT Studies on Transition States and Energy Profiles
DFT calculations are widely employed to map the potential energy surface of a chemical reaction. For boronic acid-facilitated reactions, these studies can elucidate the complete catalytic cycle, including the structures of all intermediates and transition states. rsc.orgresearchgate.net
In the context of a reaction facilitated by Boronic acid, B-(5-phenyl-1-naphthalenyl)-, DFT could be used to:
Model Intermediates: Determine the geometry and stability of key intermediates, such as the acyloxyboronate adduct formed between the boronic acid and a carboxylic acid-bearing substrate. researchgate.net
Calculate Energy Profiles: By calculating the relative free energies (ΔG) of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile reveals the activation energy barriers (ΔG‡) for each step and the thermodynamic driving force (ΔG°) of the reaction.
For example, in studies of boronic acid-catalyzed amidation, DFT calculations have shown that the formation of the acyloxyboronic acid intermediate is kinetically accessible but thermodynamically unfavorable, underscoring the necessity of removing water to drive the reaction forward. rsc.orgresearchgate.net The rate-determining step was identified as the cleavage of a C-O bond within a tetracoordinate boronate intermediate. rsc.org Similar computational approaches applied to a cycloaddition catalyzed by B-(5-phenyl-1-naphthalenyl)boronic acid would clarify the rate-limiting step and rationalize the role of the bulky aryl group in catalysis.
| Reaction Step (Arylboronic Acid Catalyzed Amidation) | Intermediate/Transition State | Calculated Relative Free Energy (kcal/mol) | Implication | Reference |
| Reactant Complex | Carboxylic Acid + Boronic Acid | 0.0 | Reference Energy | rsc.orgresearchgate.net |
| Intermediate Formation | Acyloxyboronic Acid + H₂O | +5.0 to +10.0 | Thermodynamically Unfavorable | rsc.orgresearchgate.net |
| Amine Addition | Tetracoordinate Acyl Boronate | -15.0 to -20.0 | Favorable | rsc.org |
| Rate-Determining Step | C-O Cleavage Transition State | +20.0 to +25.0 | Highest Energy Barrier | rsc.org |
| Product Release | Amide + Boronic Acid | -25.0 to -30.0 | Exergonic Overall | rsc.org |
| This table shows representative DFT-calculated energy values for a model boronic acid-catalyzed reaction to illustrate the type of data generated. |
Kinetics and Thermodynamics of Boron-Containing Species
The kinetics and thermodynamics of reactions involving boronic acids are fundamentally linked to the equilibrium between the neutral, trigonal planar boronic acid (RB(OH)₂) and its corresponding anionic, tetrahedral boronate species (RB(OH)₃⁻). nih.govnih.gov This equilibrium is governed by the pKa of the boronic acid and the pH of the medium.
Thermodynamics: The acidity (pKa) of an arylboronic acid is a key thermodynamic parameter that is heavily influenced by the electronic nature of its substituents. Electron-withdrawing groups generally lower the pKa, making the boronic acid more acidic, while electron-donating groups have the opposite effect. The 5-phenyl-1-naphthalenyl group on the target molecule would have a complex electronic influence, which would determine its pKa and thus the concentration of the reactive boronate species at a given pH. The thermodynamics of intermediate formation, such as the condensation with diols or carboxylic acids, are often enthalpy-driven but can be associated with a negative entropy change. rsc.org Kinetic studies on the decomposition pathway of protodeboronation (cleavage of the C-B bond) also provide critical thermodynamic and stability data. nih.govnih.gov
Kinetics: The relative reactivity of the neutral boronic acid versus the anionic boronate is a subject of detailed kinetic investigation. For many reactions, including condensation with diols, it was long thought that the boronate ion was the more reactive species. However, more recent kinetic studies have challenged this, showing that in certain systems, the neutral boronic acid can be significantly more reactive than its boronate conjugate. rsc.orgresearchgate.net The rate of a reaction catalyzed by Boronic acid, B-(5-phenyl-1-naphthalenyl)- would therefore be highly dependent on pH, as the pH dictates the relative concentrations of the potentially competing RB(OH)₂ and RB(OH)₃⁻ species, each with its own intrinsic reaction rate constant.
Advanced Applications and Functionalization of Boronic Acid, B 5 Phenyl 1 Naphthalenyl
Role in Carbon-Carbon Bond Forming Reactions Beyond Suzuki-Miyaura
The electrophilic nature of the boron atom and the nucleophilic character of the organic substituent in boronic acids enable a diverse range of carbon-carbon bond-forming reactions. For B-(5-phenyl-1-naphthalenyl)boronic acid, the steric and electronic properties of the 5-phenyl-1-naphthalenyl group can be harnessed to achieve high levels of stereocontrol in various synthetic methodologies.
The development of stereoselective and asymmetric reactions is a paramount goal in modern organic chemistry, enabling the synthesis of chiral molecules with high optical purity. Arylboronic acids are valuable reagents in this context, participating in a variety of transformations that generate new stereocenters.
The addition of organoboron reagents to carbonyls and imines represents a powerful method for the formation of chiral alcohols and amines, respectively. While the direct addition of boronic acids to these functionalities can be challenging, various catalytic systems have been developed to facilitate this transformation in an enantioselective manner.
Chiral biphenols, for instance, have been shown to catalyze the enantioselective addition of aryl, vinyl, and alkynyl boronates to acyl imines. This approach often involves an initial exchange between the boronate and the chiral biphenol to generate a more reactive and chiral boronate species, which then adds to the imine. While specific studies on B-(5-phenyl-1-naphthalenyl)boronic acid in this context are not extensively documented, the general mechanism suggests its potential applicability. The bulky 5-phenyl-1-naphthalenyl group would likely play a significant role in the stereochemical outcome of the reaction, influencing the approach of the electrophile to the chiral boronate intermediate.
Similarly, dual catalyst systems, employing a chiral Brønsted acid and a Lewis acid, have been developed for the enantioselective addition of boronates to oxoniums, which are related to carbonyl compounds. These systems generate a reactive dioxaborolane intermediate that undergoes enantioselective addition. The steric and electronic nature of the aryl group on the boronic acid is a critical determinant of both reactivity and enantioselectivity.
Asymmetric conjugate addition reactions, particularly the 1,4-addition of organometallic reagents to α,β-unsaturated compounds, are fundamental transformations for the construction of chiral carbon-carbon bonds. Arylboronic acids have emerged as effective nucleophiles in palladium- and rhodium-catalyzed versions of these reactions.
Palladium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclic enones has been extensively studied, with various chiral ligands being employed to induce high levels of enantioselectivity. The reaction mechanism typically involves the formation of a chiral palladium-aryl intermediate, which then undergoes conjugate addition to the enone. The nature of the arylboronic acid, including its steric bulk and electronic properties, significantly impacts the efficiency and stereoselectivity of the reaction. For B-(5-phenyl-1-naphthalenyl)boronic acid, its large aromatic system would be expected to exert a strong influence on the transition state geometry, potentially leading to high levels of asymmetric induction.
The following table summarizes representative results for the asymmetric conjugate addition of various arylboronic acids to cyclic enones, illustrating the high yields and enantioselectivities that can be achieved with appropriate catalytic systems.
| Entry | Arylboronic Acid | Enone | Catalyst System | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 2-Cyclohexen-1-one | Pd(OCOCF₃)₂ / t-BuPyOX | 95 | 98 |
| 2 | 4-Methoxyphenylboronic acid | 2-Cyclohexen-1-one | Pd(OCOCF₃)₂ / t-BuPyOX | 94 | 97 |
| 3 | 1-Naphthylboronic acid | 2-Cyclopenten-1-one | Pd(OAc)₂ / (R)-BINAP | 88 | 92 |
This table presents representative data from the literature for similar reactions and does not represent specific results for B-(5-phenyl-1-naphthalenyl)boronic acid.
The synthesis of complex polyaromatic systems is of great importance in materials science, medicinal chemistry, and electronics. The Suzuki-Miyaura reaction is a key tool in this area, but other carbon-carbon bond-forming reactions involving boronic acids also play a crucial role. The direct functionalization of heterocyclic molecules is an efficient strategy for building large, heteroatom-doped polycyclic aromatic systems.
The use of arylboronic acids in transition metal-catalyzed cyclization reactions is a powerful strategy for constructing new aromatic rings. For example, rhodium-catalyzed formal [5+1] cyclization of 3-vinylindoles with diazo compounds has been developed for the synthesis of functionalized carbazoles, where the boronic acid can be incorporated in a subsequent step. While not a direct application of B-(5-phenyl-1-naphthalenyl)boronic acid in the cyclization itself, it highlights the potential for this compound to be used as a building block in the synthesis of complex polyaromatic structures through sequential coupling reactions. The 5-phenyl-1-naphthalenyl unit can be introduced to a pre-existing heterocyclic core via a Suzuki-Miyaura coupling, followed by further annulation reactions to build up the polyaromatic framework.
Stereoselective and Asymmetric Synthesis
Functionalization for Material Science and Sensors
The unique electronic and structural properties of B-(5-phenyl-1-naphthalenyl)boronic acid make it an attractive candidate for the development of advanced materials, particularly in the field of sensors. The boronic acid moiety provides a versatile handle for both covalent attachment to polymer backbones and for the recognition of specific analytes.
Boronic acids are well-known for their ability to reversibly bind with 1,2- and 1,3-diols, such as those found in carbohydrates, to form cyclic esters. This interaction can be coupled with a fluorescent reporter group to create a chemosensor, where the binding event leads to a change in the fluorescence signal. The design of such sensors often involves attaching a boronic acid to a fluorophore, such as naphthalene (B1677914) or anthracene.
The fluorescence properties of naphthalene-based boronic acids are particularly sensitive to their substitution pattern and their interaction with analytes. Upon binding to a carbohydrate, several factors can influence the fluorescence response:
Photoinduced Electron Transfer (PET): In some designs, an internal quenching mechanism, such as PET from a nearby amine group to the excited fluorophore, is disrupted upon saccharide binding, leading to a "turn-on" of fluorescence.
Intramolecular Charge Transfer (ICT): Changes in the electronic environment of the fluorophore upon boronic ester formation can alter the ICT character of the excited state, resulting in a shift in the emission wavelength.
Planarity and Rigidity: The formation of the cyclic boronate ester can increase the rigidity of the molecule, which often leads to an enhancement of the fluorescence quantum yield.
For B-(5-phenyl-1-naphthalenyl)boronic acid, the inherent fluorescence of the naphthalene core, coupled with the extended π-system of the phenyl substituent, makes it a promising scaffold for a fluorescent sensor. The binding of a carbohydrate to the boronic acid moiety would be expected to modulate the electronic properties of the naphthalenyl ring system, leading to a detectable change in its fluorescence emission.
The table below outlines the key parameters for a hypothetical fluorescent chemosensor based on B-(5-phenyl-1-naphthalenyl)boronic acid for the detection of a model carbohydrate like fructose (B13574).
| Parameter | Expected Property | Rationale |
| Excitation Wavelength (λex) | ~320-350 nm | Typical for naphthalene-based fluorophores. |
| Emission Wavelength (λem) | ~380-450 nm | Dependent on solvent polarity and binding state. |
| Fluorescence Change | Intensity increase or ratiometric shift | Binding to fructose would alter the electronic structure and rigidity of the fluorophore. |
| Binding Affinity (Ka) | Moderate to high | The Lewis acidity of the boron and the steric environment will influence the binding strength. |
This table is a hypothetical projection based on the properties of similar naphthalene-based boronic acid sensors and does not represent experimental data for B-(5-phenyl-1-naphthalenyl)boronic acid.
Integration into Polymeric Structures
There is currently no available scientific literature detailing the integration of Boronic acid, B-(5-phenyl-1-naphthalenyl)- into polymeric structures. Research on phenylboronic acid (PBA) polymers is widespread, focusing on their stimuli-responsive nature due to the reversible interaction between boronic acids and diols. rsc.orgmdpi.com These characteristics are foundational to their use in biomedical applications such as drug delivery and tissue engineering. rsc.orgmdpi.comwikipedia.org However, studies specifically employing the B-(5-phenyl-1-naphthalenyl)- moiety to create polymers with unique photophysical, thermal, or mechanical properties are not found in published research.
Contributions to Crystal Engineering and Supramolecular Assemblies
Detailed investigations into the role of Boronic acid, B-(5-phenyl-1-naphthalenyl)- in crystal engineering and the construction of supramolecular assemblies have not been reported. The principles of crystal engineering with boronic acids are well-established, often involving the formation of hydrogen-bonded dimers. mdpi.com Furthermore, the self-assembly of various arylboronic acids with diols and linker molecules like 4,4'-bipyridine (B149096) to form complex host-guest systems is a known strategy in supramolecular chemistry. wikipedia.org Nevertheless, the specific crystallographic data or supramolecular structures derived from Boronic acid, B-(5-phenyl-1-naphthalenyl)- are absent from the current scientific record.
Applications in Organic Synthesis as Reagents
While arylboronic acids are cornerstone reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, the specific utility of Boronic acid, B-(5-phenyl-1-naphthalenyl)- as a reagent remains undocumented in the reviewed literature.
Aromatic Functionalization with Heteroatoms
There is no specific information available on the use of Boronic acid, B-(5-phenyl-1-naphthalenyl)- for the functionalization of aromatic rings with heteroatoms. The Chan-Evans-Lam coupling, which forges C-N and C-O bonds using boronic acids, is a prominent method in this field. mdpi.com This copper-mediated reaction provides a powerful tool for creating carbon-heteroatom bonds. mdpi.com However, examples of this or similar reactions specifically utilizing Boronic acid, B-(5-phenyl-1-naphthalenyl)- are not described in the available literature.
Selective Reductions and Activations
Research detailing the application of Boronic acid, B-(5-phenyl-1-naphthalenyl)- in selective reductions or as an activating group for specific chemical transformations is not present in the surveyed scientific databases. The electrophilic nature of the boron atom in boronic acids allows them to act as Lewis acids, enabling the activation of various functional groups. However, specific protocols or mechanistic studies involving Boronic acid, B-(5-phenyl-1-naphthalenyl)- for such purposes have not been published.
Template-Directed Synthesis
There are no documented instances of Boronic acid, B-(5-phenyl-1-naphthalenyl)- being employed in template-directed synthesis. The reversible covalent bonding of boronic acids with diols makes them suitable candidates for templating applications, where the boronic acid moiety can direct the assembly of complex molecular architectures. Despite this potential, the use of the sterically demanding and electronically distinct B-(5-phenyl-1-naphthalenyl)- group as a template has not been explored in the available literature.
Structural Characterization and Analytical Methodologies for Boronic Acid, B 5 Phenyl 1 Naphthalenyl
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B)
NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For Boronic acid, B-(5-phenyl-1-naphthalenyl)-, ¹H, ¹³C, and ¹¹B NMR spectra would provide a comprehensive picture of its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a complex pattern of signals in the aromatic region, corresponding to the protons of the naphthalene (B1677914) and phenyl rings. The protons of the boronic acid group (-B(OH)₂) would likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbon atom attached to the boron (C-B bond) would have a characteristic chemical shift. For instance, in related arylboronic acid esters, the ipso-carbon bound to boron can sometimes be difficult to detect. rsc.org
¹¹B NMR Spectroscopy: As boron has two NMR-active isotopes, ¹¹B (spin I = 3/2) and ¹⁰B (spin I = 3), ¹¹B NMR is more commonly used due to its higher natural abundance and greater sensitivity. The chemical shift in ¹¹B NMR is indicative of the coordination state of the boron atom. For a trigonal planar boronic acid, a single resonance is expected. In acidic media, sp²-hybridized boron species typically show a chemical shift in the range of 27 to 33 ppm. wikipedia.org Upon formation of a tetrahedral boronate ester, this signal shifts upfield. wikipedia.org
Table 1: Representative NMR Data for a Related Aryl Boronic Acid Ester
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 8.13 | d | Naphthyl-H |
| 7.58 | t | Phenyl-H | |
| 7.49 | t | Naphthyl-H | |
| 7.41 | m | Phenyl-H | |
| 6.99 | d | Naphthyl-H | |
| ¹³C | 148.0 | C-quart | |
| 135.3 | CH-naphthyl | ||
| 134.8 | C-quart | ||
| 132.4 | CH-phenyl | ||
| 128.1 | CH-naphthyl | ||
| 128.0 | CH-phenyl | ||
| 121.2 | CH-naphthyl | ||
| 117.8 | C-quart | ||
| 109.6 | CH-naphthyl | ||
| ¹¹B | 28.0 | B(O)₂C₂ | |
| Data for the 1,8-naphthalenediol ester of phenylboronic acid in CDCl₃. rsc.org |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For Boronic acid, B-(5-phenyl-1-naphthalenyl)-, the IR spectrum would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the boronic acid's hydroxyl groups, which are often involved in hydrogen bonding. nist.gov Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The spectrum would also show characteristic bands for the aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The B-O stretching vibration typically appears as a strong band around 1350 cm⁻¹. nist.gov
Table 2: Typical Infrared Absorption Bands for Arylboronic Acids
| Wavenumber (cm⁻¹) | Vibration |
| 3200-3600 | O-H stretch (hydrogen-bonded) |
| >3000 | Aromatic C-H stretch |
| 1400-1600 | Aromatic C=C stretch |
| ~1350 | B-O stretch |
| General data for arylboronic acids. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Boronic acid, B-(5-phenyl-1-naphthalenyl)-, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. The fragmentation pattern can also provide structural information, often involving the loss of water or the boronic acid group.
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of Boronic acid, B-(5-phenyl-1-naphthalenyl)- would provide precise bond lengths, bond angles, and torsional angles, as well as insights into its solid-state packing and intermolecular interactions.
While no crystal structure for Boronic acid, B-(5-phenyl-1-naphthalenyl)- is currently available in the Cambridge Structural Database, the analysis of related structures, such as (naphthalen-1-yl)boronic acid, can offer valuable insights into the expected solid-state features. nih.gov
Polymorphism and Crystal Packing
Arylboronic acids are known to exhibit polymorphism, which is the ability of a compound to crystallize in more than one crystal structure. nih.gov These different crystalline forms, or polymorphs, can have different physical properties. For example, (naphthalen-1-yl)boronic acid has been shown to exist in at least two polymorphic forms, an orthorhombic and a monoclinic form, which differ in their crystal packing. nih.gov The packing efficiency can vary between polymorphs, as indicated by their packing indices. nih.gov It is plausible that Boronic acid, B-(5-phenyl-1-naphthalenyl)- could also exhibit polymorphism, influenced by crystallization conditions such as the solvent and temperature. The bulky phenyl substituent would likely have a significant impact on the crystal packing arrangement compared to the unsubstituted (naphthalen-1-yl)boronic acid.
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are indispensable for assessing the purity of Boronic acid, B-(5-phenyl-1-naphthalenyl)- and for its quantitative determination in reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is the foremost technique for analyzing non-volatile compounds like arylboronic acids. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. researchgate.net The method separates compounds based on their hydrophobicity, allowing for the effective resolution of the target boronic acid from starting materials, by-products, and degradation products.
A typical HPLC method involves a C18 or Phenyl stationary phase, which provides hydrophobic and π-π interactions, respectively. sielc.com The mobile phase usually consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. rsc.org Modifiers such as formic acid or ammonium (B1175870) acetate (B1210297) are often added to the mobile phase to improve peak shape and control the ionization state of the boronic acid. rsc.org Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl and naphthalene chromophores absorb UV light strongly. sielc.com
| Parameter | Condition | Reference |
|---|---|---|
| LC System | Standard HPLC or UHPLC System | waters.com |
| Column | Reversed-Phase C18 or Phenyl (e.g., 4.6 x 150 mm, 3.5 µm) | sielc.com |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | rsc.org |
| Mobile Phase B | Acetonitrile | rsc.org |
| Elution | Gradient elution (e.g., 5% to 95% B over 15 minutes) | |
| Flow Rate | 1.0 mL/min | sielc.com |
| Column Temperature | 30 °C | |
| Detection | UV at 254 nm or 270 nm | sielc.com |
| Injection Volume | 3-5 µL |
Direct analysis of boronic acids by Gas Chromatography (GC) is generally not feasible due to their low volatility and thermal instability, which can lead to dehydration and the formation of boroxines (cyclic trimers). chromatographyonline.com Therefore, GC-MS analysis requires a prior derivatization step to convert the polar boronic acid group into a more volatile and thermally stable functional group.
A common approach is the esterification of the boronic acid with a diol, such as 1,2-propanediol or pinacol (B44631), to form a cyclic boronate ester. chromatographyonline.comchromforum.org These esters are significantly more volatile and less prone to degradation in the hot GC inlet. Once derivatized, the compound can be analyzed using a standard GC-MS system equipped with a non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5). The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivative.
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization Agent | A diol (e.g., 1,2-propanediol, pinacol) in an organic solvent (e.g., acetone) | chromatographyonline.comchromforum.org |
| GC System | GC with Mass Spectrometric Detector (MSD) | rsc.org |
| Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) | rsc.org |
| Inlet Temperature | ~250 °C (optimized to prevent degradation) | chromforum.org |
| Carrier Gas | Helium at a constant flow | - |
| Oven Program | Temperature ramp (e.g., 100 °C hold for 1 min, then ramp to 300 °C) | chromforum.org |
| Ionization Mode | Electron Ionization (EI) at 70 eV | - |
| Mass Range | Scan m/z 50-550 | - |
Advanced Analytical Strategies for Boronic Acid Derivatives
To overcome inherent challenges in the analysis of boronic acids, advanced strategies involving derivatization and detailed stability studies are employed.
Derivatization is a powerful strategy used to improve the analytical characteristics of boronic acids for both GC and HPLC. nih.gov The choice of derivatizing agent depends on the analytical technique and the desired outcome.
For GC Analysis: As mentioned, the primary goal is to increase volatility and thermal stability. This is almost exclusively achieved by converting the boronic acid to a boronate ester using diols. chromatographyonline.com
For HPLC Analysis: While boronic acids can often be analyzed directly, derivatization can be employed to enhance detection sensitivity, especially for trace-level analysis. A notable technique is post-column derivatization, where the analyte is reacted after chromatographic separation but before detection. nih.gov Reaction with a fluorogenic agent like alizarin (B75676) creates a highly fluorescent complex, allowing for detection at much lower concentrations than UV absorbance. nih.govwur.nlresearchgate.net This is particularly useful for monitoring reaction progress or detecting impurities in complex matrices. nih.gov
| Strategy | Technique | Reagent | Purpose | Reference |
|---|---|---|---|---|
| Boronate Ester Formation | GC-MS | Diols (e.g., pinacol, ethylene (B1197577) glycol) | Increase volatility and thermal stability | chromatographyonline.comchromforum.org |
| Fluorescent Tagging | HPLC-Fluorescence | Alizarin or Alizarin Red S | Enhance detection sensitivity by forming a fluorescent complex | nih.govresearchgate.netwur.nl |
Arylboronic acids are susceptible to degradation, with the most common pathway being protodeboronation. nih.gov This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, converting the arylboronic acid back to its parent arene (in this case, 1-phenylnaphthalene) and boric acid. nih.gov
Ar–B(OH)₂ + H₂O → Ar–H + B(OH)₃
The rate of protodeboronation is highly dependent on factors such as pH, temperature, and the electronic properties of the aryl group. nih.gov For many arylboronic acids, this degradation is accelerated in basic or near-neutral aqueous solutions. nih.govnih.gov Monitoring this degradation pathway is crucial for determining the shelf-life and appropriate storage conditions for Boronic acid, B-(5-phenyl-1-naphthalenyl)-.
Stability studies are typically conducted by dissolving the compound in buffered aqueous solutions at various pH values and temperatures. Aliquots are taken at timed intervals and analyzed, usually by RP-HPLC, to quantify the remaining amount of the boronic acid and the formation of the protodeboronated product. nih.gov The data from these kinetic studies allow for the determination of degradation rates and the identification of conditions under which the compound is most stable.
| Factor | Influence on Stability | Monitoring Technique | Reference |
|---|---|---|---|
| pH | Reaction rate is highly pH-dependent; often faster at near-neutral or basic pH. | HPLC, NMR Spectroscopy | nih.gov |
| Temperature | Higher temperatures accelerate the degradation rate. | HPLC | researchgate.net |
| Aryl Substituents | Electron-donating groups can sometimes accelerate the reaction, while highly electron-deficient arenes can also be prone to base-mediated decomposition. | HPLC, NMR Spectroscopy | nih.gov |
| Solvent | Protodeboronation is primarily an aqueous phenomenon. Stability is much higher in aprotic organic solvents. | HPLC | researchgate.net |
Future Research Directions and Perspectives
Development of Novel Synthetic Routes with Improved Sustainability
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research in the synthesis of Boronic acid, B-(5-phenyl-1-naphthalenyl)- should prioritize sustainability. Traditional methods for synthesizing arylboronic acids often rely on stoichiometric organometallic reagents and harsh reaction conditions. nih.gov Greener alternatives, such as those utilizing catalytic C-H borylation, are highly desirable.
Future investigations could focus on:
Direct C-H Borylation: Exploring transition-metal-catalyzed direct C-H borylation of 5-phenyl-1-naphthalene would be a highly atom-economical approach. Research into iridium, rhodium, or palladium catalysts capable of selectively activating the C1-H bond in the presence of other C-H bonds will be crucial.
Mechanistic Studies of Borylation: A deeper understanding of the reaction mechanisms, including the role of ligands and the potential for solvent-free or aqueous reaction conditions, will facilitate the design of more efficient and sustainable processes. rsc.org
Flow Chemistry: The application of continuous flow technologies could offer improved reaction control, enhanced safety, and easier scalability for the synthesis of Boronic acid, B-(5-phenyl-1-naphthalenyl)-.
| Synthetic Route | Potential Advantages | Potential Challenges |
| Grignard Reagent Method | Well-established methodology. | Stoichiometric use of magnesium, potential for side reactions. |
| Suzuki-Miyaura Coupling | High functional group tolerance. | Requires pre-functionalized starting materials, potential for metal contamination. |
| Direct C-H Borylation | High atom economy, reduced waste. | Regioselectivity control, catalyst development for sterically hindered substrates. |
Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity
The utility of Boronic acid, B-(5-phenyl-1-naphthalenyl)- as a building block in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, is a key area for future exploration. Due to its steric bulk, new and highly active catalytic systems will be required to achieve high efficiency and selectivity.
Future research should explore:
Advanced Palladium Catalysts: The development of palladium catalysts with bulky and electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could be effective for coupling the sterically hindered 5-phenyl-1-naphthalenyl group. nih.govrhhz.net
Nickel and Copper Catalysis: Investigating less expensive and more abundant first-row transition metals like nickel and copper as catalysts for cross-coupling reactions involving this boronic acid could provide more sustainable and economical alternatives to palladium.
Photoredox Catalysis: The use of photoredox catalysis could open up new reaction pathways and enable cross-coupling reactions under milder conditions, potentially with novel selectivity profiles.
Design of Advanced Functional Materials Incorporating the 5-Phenyl-1-naphthalenylboronic Acid Scaffold
The rigid and planar structure of the 5-phenyl-1-naphthalenyl moiety, combined with the versatile reactivity of the boronic acid group, makes it an attractive scaffold for the design of advanced functional materials.
Potential areas of investigation include:
Organic Light-Emitting Diodes (OLEDs): The incorporation of the 5-phenyl-1-naphthalenylboronic acid scaffold into organic semiconductors could lead to new materials with tailored photophysical properties for use in OLEDs.
Porous Organic Polymers (POPs) and Metal-Organic Frameworks (MOFs): The boronic acid functionality can be utilized for the self-assembly of POPs and MOFs. The resulting materials could have applications in gas storage, separation, and catalysis.
Chemosensors: The boronic acid group is known to interact with diols. Functional materials incorporating the 5-phenyl-1-naphthalenylboronic acid scaffold could be designed as fluorescent sensors for the detection of saccharides and other biologically important diols.
| Material Class | Potential Application | Key Feature of the Scaffold |
| Organic Semiconductors | OLEDs, organic photovoltaics | Extended π-conjugation, rigidity |
| Porous Organic Polymers | Gas storage, catalysis | Directional bonding of boronic acid |
| Chemosensors | Saccharide detection | Reversible covalent bonding with diols |
Deeper Mechanistic Understanding through Combined Experimental and Computational Approaches
A thorough understanding of the reaction mechanisms is essential for the rational design of new synthetic methods and catalysts. A combination of experimental techniques and computational modeling will be invaluable in elucidating the intricacies of reactions involving Boronic acid, B-(5-phenyl-1-naphthalenyl)-.
Future research should focus on:
Density Functional Theory (DFT) Calculations: DFT calculations can be employed to model reaction pathways, predict transition state energies, and understand the role of catalysts and ligands in determining reactivity and selectivity. acs.org This can be particularly useful for understanding the atropisomerism in products derived from this scaffold. acs.org
Kinetic Analysis: Detailed kinetic studies can help to establish the rate-determining steps of catalytic cycles and provide a quantitative measure of catalyst performance.
Expansion of Applications in Complex Molecule Synthesis and Chemical Biology Tools
The unique steric and electronic properties of the 5-phenyl-1-naphthalenyl group could be leveraged in the synthesis of complex molecules and the development of novel chemical biology tools.
Future directions include:
Natural Product Synthesis: The 5-phenyl-1-naphthalenylboronic acid could serve as a key building block in the total synthesis of complex natural products containing sterically congested biaryl linkages.
Medicinal Chemistry: Derivatives of this boronic acid could be explored for their potential biological activity. The boronic acid group itself is a pharmacophore in several approved drugs. nih.gov
Chemical Probes: The development of fluorescently tagged derivatives of 5-phenyl-1-naphthalenylboronic acid could lead to new chemical probes for studying biological processes, leveraging the boronic acid's affinity for diols. rsc.orgnih.govnih.gov
Q & A
Q. Advanced
- SCXRD : Resolve O–H⋯O bond lengths (1.8–2.1 Å) and angles (165–175°), critical for network topology .
- Thermogravimetric analysis (TGA) : Polymorphs with dimeric H-bonding (Form I) show higher thermal stability (decomposition >200°C vs. 180°C for Form II) .
What spectroscopic techniques are most effective for confirming the identity of Boronic acid, B-(5-phenyl-1-naphthalenyl)-, post-synthesis?
Q. Basic
- B NMR : A sharp peak near 30 ppm confirms boronic acid presence; broadening indicates hydrolysis .
- FT-IR : B–O stretching (1340–1390 cm⁻¹) and O–H vibrations (3200–3400 cm⁻¹) validate functional groups .
How can automated mass spectrometry be integrated into high-throughput screening to assess the compound's reactivity in multicomponent reactions?
Q. Advanced
- Workflow : React boronic acid with diverse partners (e.g., aldehydes, amines) in 96-well plates; use automated MS to track adduct formation and side reactions in real time .
- Data analysis : Cluster reactivity patterns based on MS/MS fragmentation to identify optimal substrates .
What role do secondary non-specific interactions play in boronic acid-based glycoprotein sensors, and how can experimental conditions be optimized to minimize these effects?
Advanced
Secondary interactions (e.g., hydrophobic binding) reduce selectivity:
- Surface modification : Introduce hydrophilic spacers (e.g., PEG) on sensor surfaces to minimize protein adsorption .
- Competitive assays : Pre-incubate with non-glycosylated proteins (e.g., RNAse A) to quantify and subtract non-specific binding .
How does the degree of polymerization in boronic acid-containing block copolymers influence their application in biomineralization studies?
Q. Advanced
- NMR end-group analysis : Calculate boronic acid incorporation efficiency (e.g., 60–85% for Pluronic®-based copolymers) .
- Mineralization assays : Higher boronic acid content enhances calcium phosphate nucleation due to increased diol-binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
